molecular formula C7H15NO2S2 B555384 S-(tert-Butylthio)-L-cysteine CAS No. 30044-51-0

S-(tert-Butylthio)-L-cysteine

Cat. No. B555384
CAS RN: 30044-51-0
M. Wt: 209,32 g/mole
InChI Key: TWMBHZTWEDJDRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

S-BTC may be used to introduce synthetically useful S-tert-butylthio groups into peptides . It is used as a protecting group for cysteine in peptide synthesis.


Molecular Structure Analysis

The molecular formula of S-BTC is C7H15NO2S2 . The InChI string is 1S/C7H15NO2S2/c1-7(2,3)12-11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1 .


Chemical Reactions Analysis

S-BTC is used in peptide synthesis to introduce synthetically useful S-tert-butylthio groups into peptides . It has been used in the synthesis of insulin analogs and in the conversion of acyl chlorides to the thioester .


Physical And Chemical Properties Analysis

S-BTC is a white to faint yellow powder . It has a molecular weight of 209.33 (anhydrous basis) .

Scientific Research Applications

Peptide Synthesis

  • Cysteine Protection in Peptide Synthesis : S-(tert-Butylthio)-L-cysteine is used as a protecting group for cysteine in peptide synthesis. For example, Postma, Giraud, and Albericio (2012) describe the use of Trimethoxyphenylthio as an alternative to tert-butylthio for cysteine protection in Fmoc solid phase peptide synthesis, noting its ease of removal with mild reducing agents (Postma, Giraud, & Albericio, 2012).

  • Synthesis of Insulin Analogs : Wu et al. (2017) discuss the use of tert-butylthiol (StBu) among other protecting groups in the synthesis of insulin analogs, highlighting its role in facilitating the exploration of their utility (Wu et al., 2017).

Chemical Synthesis

  • Novel Reagents for Cysteine Derivatives : Wünsch, Moroder, and Romani (1982) developed sulfur-activated reagents for the introduction of the tert-butylthio group into cysteine and its derivatives, highlighting its utility in generating high yields of related compounds (Wünsch, Moroder, & Romani, 1982).

Biochemical Applications

  • Cystathionase in Alkane-Thiol Formation : Tomisawa et al. (1988) studied the involvement of cystathionase in converting S-alkyl-L-cysteine conjugates to thiols, ammonia, and pyruvic acid, revealing insights into its role in xenobiotic metabolism (Tomisawa et al., 1988).

  • DNA-Peptide Conjugation : Pham, Bergeron-Brlek, and Heinis (2020) established methods for efficient synthesis of cyclic peptide-DNA conjugates, utilizing tert-butylthio as a thiol-protecting group for incorporating cysteines (Pham, Bergeron-Brlek, & Heinis, 2020).

properties

IUPAC Name

(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S2/c1-7(2,3)12-11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMBHZTWEDJDRC-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952437
Record name 3-(tert-Butyldisulfanyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(tert-Butylthio)-L-cysteine

CAS RN

30044-51-0
Record name 3-[(1,1-Dimethylethyl)dithio]-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30044-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(tert-Butyldisulfanyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(tert-butylthio)-L-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
L Moroder, M Gemeiner, W Goehring… - Biopolymers …, 1981 - Wiley Online Library
To exemplify the usefulness of the S‐tert‐butylthio group for a reversible blocking of the cysteine thiol function in peptide synthesis, fully protected dihydrosomatostatin was prepared by …
Number of citations: 41 onlinelibrary.wiley.com
A Theppawong, A Madder - TIDES Europe: Oligonucleotide and …, 2021 - biblio.ugent.be
… Therefore, two new strategies are being explored based on functionalized-cysteine moieties, either L-penicillamine (Pen) or S-tert-butylthio-L-cysteine (StBu), to generate the target …
Number of citations: 0 biblio.ugent.be
C Grandjean, C Rommens, H Gras-Masse… - Journal of the Chemical …, 1999 - pubs.rsc.org
… D-(–)-Quinic and shikimic acids were branched to an (S-tert-butylthio-L-cysteine)-containing tripeptide on solid phase to furnish compounds 1 and 3. These intermediates were reduced …
Number of citations: 12 pubs.rsc.org
J Wojcik, KH Altmann… - … : Original Research on …, 1990 - Wiley Online Library
Water‐soluble, random copolymers containing N 5 ‐(4‐hydroxybutyl)‐L‐glutamine (host) and S‐methylthio‐L‐cysteine (guest) have been prepared, fractionated, and characterized, …
Number of citations: 213 onlinelibrary.wiley.com
M Kuwahara, K Hanawa, K Ohsawa, R Kitagata… - Bioorganic & Medicinal …, 2006 - Elsevier
… The sulfur-containing analogues (T C6C and T C6C ′ were synthesized from N-α-(9-fluorenylmethoxycarbonyl)-S-tert-butylthio-l-cysteine because sulfur inhibits catalysis of the Pd/C …
Number of citations: 68 www.sciencedirect.com
SM Spain, DL Rabenstein - Analytical chemistry, 2003 - ACS Publications
… -Fmoc-S-tert-butylthio-l-cysteine, N-α-Fmoc-S-trityl-l-cysteine, and N-α-Fmoc-l-glutamic acid α-tert-butyl ester were from Nova Biochem. N-α-Fmoc-S-tert-butylthio-l-cysteine was used for …
Number of citations: 26 pubs.acs.org
DE Hacker, M Almohaini, A Anbazhagan, Z Ma… - … Libraries: Methods and …, 2015 - Springer
… We have found Fmoc-S-tert-butylthio-l-cysteine to be a suitable building block since it can be orthogonally deprotected with strong reducing agents like dithiothreitol (DTT). …
Number of citations: 9 link.springer.com
S Takeda, S Tsukiji, T Nagamune - Tetrahedron letters, 2005 - Elsevier
… N-α-Fmoc-S-tert-butylthio-l-cysteine having its amino and thiol group protected with Fmoc … Condensation of 3 with the N-α-Fmoc-S-tert-butylthio-l-cysteine pentafluorophenyl ester (…
Number of citations: 18 www.sciencedirect.com
PS Herradura, KA Pendola, RK Guy - Organic Letters, 2000 - ACS Publications
… Toward this end, S-tert-butylthio-l-cysteine (Scheme 2, 3) was orthogonally protected by sequential blocking of the amino functionality as a carboxybenzoate and the acid functionality as …
Number of citations: 383 pubs.acs.org
R Oliva, M Chino, K Pane, V Pistorio, A De Santis… - Scientific Reports, 2018 - nature.com
Cationic antimicrobial peptides (CAMPs) are a promising alternative to treat multidrug-resistant bacteria, which have developed resistance to all the commonly used antimicrobial, and …
Number of citations: 82 www.nature.com

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